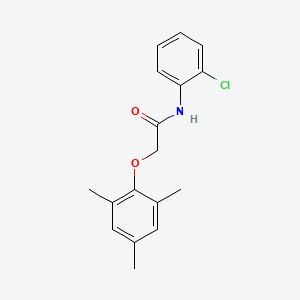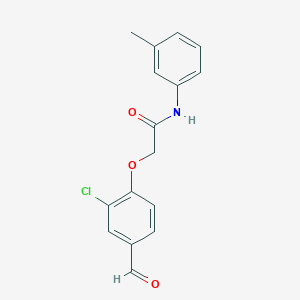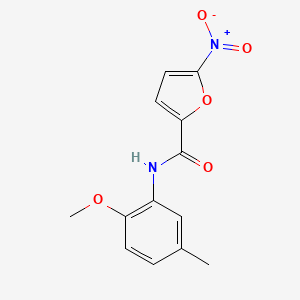
N-(2-chlorophenyl)-2-(mesityloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(mesityloxy)acetamide is a chemical compound that is commonly referred to as mesocarb. It is a psychostimulant drug that belongs to the class of phenylacetamides. Mesocarb was first synthesized in the 1960s by a group of Russian scientists. It has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior.
Mécanisme D'action
The exact mechanism of action of mesocarb is not well understood. It is thought to act as a dopamine reuptake inhibitor and may also affect other neurotransmitters such as norepinephrine and serotonin. Mesocarb has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
Mesocarb has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. Mesocarb has been shown to have a low potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
Mesocarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychostimulant drugs such as amphetamines and cocaine. However, mesocarb has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its pharmacological activity.
Orientations Futures
There are several possible future directions for research on mesocarb. One area of interest is the development of new derivatives of mesocarb that have improved pharmacological properties. Another area of interest is the study of the long-term effects of mesocarb on the brain and behavior. Finally, the use of mesocarb in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression is an area of active research.
Méthodes De Synthèse
The synthesis of mesocarb involves the reaction of 2-chloroacetamide with mesityl oxide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 60%.
Applications De Recherche Scientifique
Mesocarb has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. Mesocarb has also been used to study the mechanisms of action of other psychostimulant drugs such as amphetamines and cocaine.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYMWSSTOMSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)



![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)